1-Methyl-1H-indazole-6-carbaldehyde
Overview
Description
1-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the aldehyde group at the 6-position of the indazole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-6-carbaldehyde (MIC) is a heterocyclic organic compound that has been synthesized and characterized for several decadesFor instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation. They have also been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism .
Mode of Action
. This interaction can lead to changes in cellular processes controlled by these targets.
Action Environment
The action of MIC, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the stability, efficacy, and action of MIC. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby influencing its overall effect .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-indazole-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the aldehyde group of this compound, which can form covalent bonds with the active sites of these enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, potentially affecting gene expression. Furthermore, this compound can modulate the activity of signaling proteins, thereby influencing various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into the cell, while binding proteins may sequester it in specific organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biological effects. For instance, this compound may be localized to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyanation of 3-halogenated indazoles followed by reduction .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs optimized procedures to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: 1-Methyl-1H-indazole-6-carboxylic acid.
Reduction: 1-Methyl-1H-indazole-6-methanol.
Substitution: Various halogenated indazole derivatives.
Scientific Research Applications
1-Methyl-1H-indazole-6-carbaldehyde has numerous applications in scientific research:
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Methyl-1H-indazole-4-carbaldehyde
- 1-Methyl-1H-indazole-3-carbaldehyde
- 1-Methyl-1H-indazole-5-carbaldehyde
Comparison: 1-Methyl-1H-indazole-6-carbaldehyde is unique due to the position of the aldehyde group at the 6-position, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
1-methylindazole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMQGPATHPKGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653303 | |
Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-51-3 | |
Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.